molecular formula C23H24N4O5 B2977707 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775380-33-0

3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2977707
CAS No.: 1775380-33-0
M. Wt: 436.468
InChI Key: FSGXNJUIZMRHRS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazol-5-one core fused with a piperidine ring. Key structural elements include:

  • 1,3-Benzodioxole-5-carbonyl group: Attached to the piperidine nitrogen, this moiety may enhance lipophilicity and influence receptor binding .
  • 4-Methoxyphenylmethyl substituent: Positioned at the triazolone’s 4-position, this aromatic group likely contributes to π-π stacking interactions in biological targets .
  • 4,5-Dihydrotriazolone: The partially saturated triazolone ring may improve metabolic stability compared to fully unsaturated analogs .

Its synthesis likely involves condensation and cyclization steps common to triazolone chemistry, as seen in similar compounds .

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-30-18-5-2-15(3-6-18)13-27-21(24-25-23(27)29)16-8-10-26(11-9-16)22(28)17-4-7-19-20(12-17)32-14-31-19/h2-7,12,16H,8-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGXNJUIZMRHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzodioxole moiety, followed by the formation of the piperidine ring, and finally the triazolone ring.

    Benzodioxole Synthesis: The benzodioxole moiety can be synthesized from catechol and methylene chloride under acidic conditions to form 1,3-benzodioxole.

    Piperidine Formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Triazolone Formation: The triazolone ring can be synthesized by reacting hydrazine with an appropriate ester or acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzodioxole moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the benzodioxole carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For example, it may exhibit anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions. The triazolone ring may also play a role in binding to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Reported Bioactivity Source
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Lacks benzodioxole and 4-methoxyphenylmethyl groups Not explicitly stated; similar triazol-piperidine hybrids show kinase inhibition
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Bromophenyl-acetyl substituent instead of benzodioxole Anticancer activity (in vitro screening)
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Pyrazole core instead of triazolone; biphenyl substituent Analgesic properties
1,5-Dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-1H-tetrazol-1-yl Tetrazole core; coumarin-benzoxazepin hybrid Antimicrobial activity (fungal/bacterial pathogens)

Key Observations

Substituent Effects: The benzodioxole-carbonyl group in the target compound distinguishes it from phenyl or bromophenyl analogs . This group may enhance blood-brain barrier penetration due to increased lipophilicity.

Core Heterocycle Impact :

  • Triazolone derivatives (e.g., the target and bromophenyl-acetyl analog) generally show broader bioactivity (e.g., antiviral, anticancer) compared to pyrazole or tetrazole analogs .
  • Saturation in the triazolone ring (4,5-dihydro) may reduce metabolic oxidation, improving pharmacokinetics over fully unsaturated triazoles .

The target compound’s benzodioxole and methoxyphenyl groups may place it in a distinct similarity cluster compared to simpler phenyl-substituted triazolones .

Biological Activity

The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of 436.47 g/mol. The structure includes a benzodioxole moiety and a triazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC23H24N4O5
Molecular Weight436.47 g/mol
LogP3.1043
Polar Surface Area82.055 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the triazole ring allows for potential inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), which play significant roles in inflammation and other pathological processes.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including Escherichia coli and Bacillus subtilis. The bulky hydrophobic groups present in the structure may enhance the antimicrobial efficacy due to improved membrane permeability .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit COX enzymes. Studies have shown that related compounds with similar structural features can exhibit IC50 values indicating significant inhibition of COX-II activity, suggesting a possible therapeutic application in inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that the compound may exhibit anticancer properties. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting their potential as antimicrobial agents .
  • Inflammation Model : In an animal model of induced inflammation, administration of a related triazole derivative resulted in a significant reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Cancer Cell Line Study : A recent study focused on the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). The compound was found to induce cell death at concentrations as low as 25 µM after 48 hours of treatment, suggesting a promising avenue for cancer therapy .

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